molecular formula C12H20N2O2 B11958265 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione CAS No. 21647-15-4

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione

Katalognummer: B11958265
CAS-Nummer: 21647-15-4
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: NWLXKYLHHGQCFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.305 g/mol This compound is characterized by its cyclobutene ring structure substituted with butylamino groups at the 3 and 4 positions, and carbonyl groups at the 1 and 2 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with butylamine. One common method involves the reaction of squaric acid diesters with butylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Wissenschaftliche Forschungsanwendungen

3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: The compound is used in the development of novel materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 3,4-Bis(butylamino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with enzymes and proteins, inhibiting their activity. It may also interact with nucleic acids, affecting gene expression and cellular functions . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Eigenschaften

CAS-Nummer

21647-15-4

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

3,4-bis(butylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H20N2O2/c1-3-5-7-13-9-10(12(16)11(9)15)14-8-6-4-2/h13-14H,3-8H2,1-2H3

InChI-Schlüssel

NWLXKYLHHGQCFL-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C(C(=O)C1=O)NCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.